N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide: is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and an ethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 5-chloro-2-methoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may interact with specific proteins or enzymes, affecting their activity and providing insights into biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. It may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-acetamide
- N-(5-chloro-2-methoxyphenyl)methanesulfonamide
- N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide
Comparison: N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14ClNO3 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C11H14ClNO3/c1-3-16-7-11(14)13-9-6-8(12)4-5-10(9)15-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
NTIBHFVIJVRZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
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